

Application Note: Identification of SIRT6 Post-Translational Modifications using Mass Spectrometry

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Compound of Interest

Compound Name: SD-6

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Introduction

Sirtuin 6 (SIRT6) is a critical nuclear enzyme involved in a wide array of cellular processes, including DNA repair, gene expression, genome stability, and metabolism.^[1] Its function is intricately regulated by post-translational modifications (PTMs), which can alter its catalytic activity, protein-protein interactions, and subcellular localization. Mass spectrometry has emerged as an indispensable tool for the comprehensive identification and quantification of these PTMs, providing crucial insights into the molecular mechanisms that govern SIRT6 function. This application note provides detailed protocols and data presentation guidelines for the analysis of SIRT6 PTMs using mass spectrometry-based proteomics.

Key Post-Translational Modifications of SIRT6

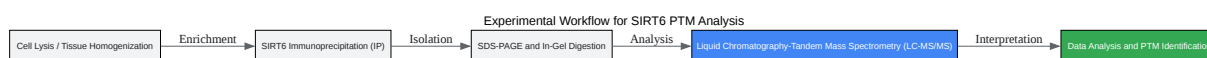
Mass spectrometry studies have identified several key PTMs on SIRT6, including:

- **Phosphorylation:** Phosphorylation of SIRT6, for instance at Serine 338 by AKT1, can trigger its ubiquitination and subsequent proteasomal degradation, impacting tumorigenesis and drug resistance.^{[2][3]} Other identified phosphorylation sites include Serine 10, Threonine 294, Serine 303, and Serine 330.^{[1][4]}

- Ubiquitination: Ubiquitination of SIRT6 is a critical mechanism for regulating its protein stability.[5]
- Nitration: Tyrosine nitration, for example at residue 257, has been shown to decrease the catalytic activity of SIRT6 under conditions of oxidative and nitrosative stress.[5][6][7]
- Oxidation: Mass spectrometry has also revealed the oxidation of methionine and tryptophan residues in SIRT6.[5][6]
- Mono-ADP-ribosylation: SIRT6 can catalyze its own mono-ADP-ribosylation, a function that is stimulated by DNA.[8]

Experimental Workflow

The general workflow for identifying SIRT6 PTMs involves the enrichment of SIRT6, followed by enzymatic digestion and analysis of the resulting peptides by mass spectrometry.



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A generalized workflow for the identification of SIRT6 PTMs.

Experimental Protocols

Protocol 1: Immunoprecipitation (IP) of SIRT6

This protocol describes the enrichment of SIRT6 from cell lysates.

Materials:

- Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1x complete protease inhibitor cocktail, 1x phosphatase inhibitor cocktail.
- Anti-SIRT6 Antibody

- Protein A/G Magnetic Beads
- Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40
- Elution Buffer: 0.1 M Glycine pH 2.5 or 2x Laemmli sample buffer

Procedure:

- Cell Lysis: Lyse cells in ice-cold Lysis Buffer. Incubate on ice for 30 minutes with periodic vortexing.
- Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Pre-clearing (Optional): Add Protein A/G magnetic beads to the supernatant and incubate for 1 hour at 4°C to reduce non-specific binding.
- Immunoprecipitation: Add the anti-SIRT6 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
- Immune Complex Capture: Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
- Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three times with Wash Buffer.
- Elution: Elute the immunoprecipitated SIRT6 using either an acidic elution buffer (for native protein) or Laemmli sample buffer (for SDS-PAGE).

Protocol 2: In-Gel Digestion of SIRT6

This protocol is for the enzymatic digestion of SIRT6 after separation by SDS-PAGE.

Materials:

- Coomassie Blue Stain
- Destaining Solution: 50% Acetonitrile, 50 mM Ammonium Bicarbonate

- Reduction Solution: 10 mM DTT in 100 mM Ammonium Bicarbonate
- Alkylation Solution: 55 mM Iodoacetamide in 100 mM Ammonium Bicarbonate
- Trypsin Solution: 10-20 ng/μL sequencing-grade modified trypsin in 50 mM Ammonium Bicarbonate
- Extraction Buffer: 50% Acetonitrile, 5% Formic Acid

Procedure:

- SDS-PAGE: Run the eluted SIRT6 sample on an SDS-PAGE gel.
- Staining: Stain the gel with Coomassie Blue to visualize the protein bands.
- Excision: Carefully excise the gel band corresponding to the molecular weight of SIRT6.
- Destaining: Destain the gel piece with Destaining Solution until the Coomassie stain is removed.
- Reduction and Alkylation: Reduce the disulfide bonds with the Reduction Solution for 1 hour at 56°C. After cooling, alkylate the cysteines with the Alkylation Solution for 45 minutes in the dark.
- Digestion: Wash the gel piece and dehydrate with acetonitrile. Add the Trypsin Solution and incubate overnight at 37°C.
- Peptide Extraction: Extract the peptides from the gel piece using the Extraction Buffer. Pool the extracts and dry them in a vacuum centrifuge.

Protocol 3: LC-MS/MS Analysis

The digested peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Parameters:

- LC System: A nano-flow HPLC system is typically used.

- Column: A C18 reversed-phase column is commonly employed for peptide separation.
- Gradient: A linear gradient of acetonitrile in 0.1% formic acid is used to elute the peptides.
- Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is used for data acquisition.
- Data Acquisition: Data-dependent acquisition (DDA) is a common mode where the most abundant precursor ions are selected for fragmentation (MS/MS).

Data Presentation

Quantitative data on SIRT6 PTMs should be summarized in clear and concise tables. This allows for easy comparison of modification sites and their relative abundance under different experimental conditions.

Table 1: Identified Phosphorylation Sites on SIRT6

Phosphorylation Site	Peptide Sequence	Fold Change (Treatment vs. Control)	p-value	Reference
Ser10	R.SSSSSVPK.K	2.5	0.01	[1]
Thr294	K.TQLIDER.V	1.8	0.05	[4]
Ser303	R.SGSSTQP.R	3.1	0.005	[2][4]
Ser330	K.SGEAKEP.S	2.2	0.02	[2][4]
Ser338	R.SPQEPPA.A	4.5	0.001	[2][4]

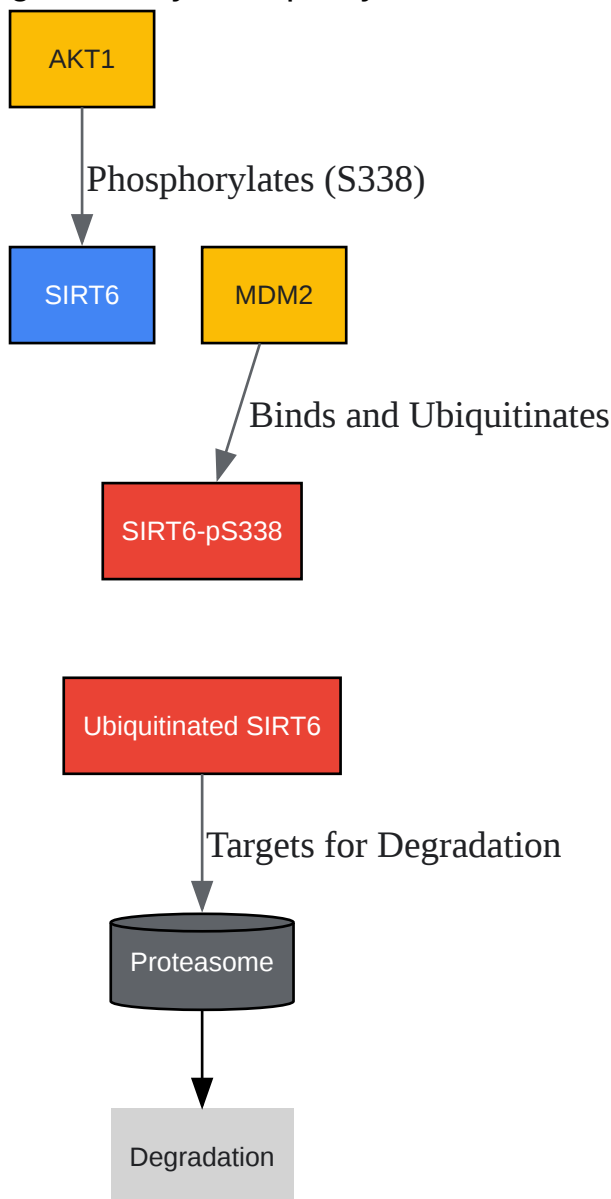
Table 2: Identified Nitration and Oxidation Sites on SIRT6

Modification	Site	Peptide Sequence	Condition	Reference
Nitration	Tyr257	I.YGVLPTG.V	SIN-1 Treatment	[5] [6] [7]
Oxidation	Met	Multiple	SIN-1 Treatment	[5] [6]
Oxidation	Trp	Multiple	SIN-1 Treatment	[5] [6]

Signaling Pathway Visualization

The regulation of SIRT6 by PTMs can be visualized to illustrate the signaling pathways involved.

SIRT6 Regulation by Phosphorylation and Ubiquitination



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AKT1-mediated phosphorylation of SIRT6 at S338 leads to its degradation.

Conclusion

The application of mass spectrometry provides a powerful approach to unravel the complex post-translational regulation of SIRT6. The detailed protocols and data presentation guidelines provided in this application note will aid researchers in designing and executing experiments to

identify and quantify SIRT6 PTMs, ultimately leading to a deeper understanding of its biological functions and its role in disease.

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